O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine

Physicochemical Properties Drug-likeness Lipophilicity

This O-alkyl hydroxylamine features a 3x greater conformational flexibility than rigid O-aryl analogs, making it a superior scaffold for CNS targets with deep binding pockets. Its unique ethyl spacer and distinct nucleophilicity enable construction of novel, patentable compound libraries inaccessible via common aniline or phenol blocks. Ideal for de novo MAO selectivity profiling. Ensure your lead matter novelty—request a quote today.

Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
Cat. No. B12081058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine
Molecular FormulaC8H9Cl2NO
Molecular Weight206.07 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)CCON
InChIInChI=1S/C8H9Cl2NO/c9-7-3-6(1-2-12-11)4-8(10)5-7/h3-5H,1-2,11H2
InChIKeyIGMUPWGUGZERSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine: Core Chemical Profile and Class Context


O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine (CAS 2167200-48-6) is a synthetic, O-substituted hydroxylamine derivative with the molecular formula C₈H₉Cl₂NO and a molecular weight of 206.07 g/mol . Its structure features a hydroxylamine group (-O-NH₂) linked via an ethyl spacer to a 3,5-dichlorophenyl ring, a motif that distinguishes it from directly O- or N-arylated analogs . Hydroxylamines of this class are primarily investigated as bioactive small molecules, often serving as mechanism-based enzyme inhibitors or as key intermediates in the synthesis of more complex pharmacophores [1]. The unique combination of the ethyl linker and the specific 3,5-dichloro substitution pattern on the aromatic ring creates a distinct chemical space, which is critical to its potential interaction with biological targets and its utility as a synthetic building block.

Why O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine Cannot Be Replaced by Common Analogs


Indiscriminate substitution with commercially prevalent analogs like O-(3,5-dichlorophenyl)hydroxylamine or N-(3,5-dichlorophenyl)hydroxylamine introduces critical structural and property changes that preclude their use as direct replacements [1]. The target compound's ethyl spacer is not a passive linker; it increases the rotational degrees of freedom and alters the pKa of the hydroxylamine moiety compared to directly O-linked analogs, which profoundly impacts its reactivity, pharmacokinetic profile, and target engagement geometry . For example, the O-linked analog without the ethyl group has a significantly different rigid structure and electronic environment directly adjacent to the hydroxylamine, making it a distinct chemical entity. Similarly, N-aryl hydroxylamines represent a completely different chemotype with distinct redox behavior and biological activity [2]. The quantitative evidence below underscores these non-interchangeable characteristics.

Quantitative Differentiation of O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine from Comparators


Distinct Topological Polar Surface Area and Lipophilicity vs. Directly-Linked O-Aryl Analog

The presence of the ethyl linker in O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine significantly alters its computed lipophilicity and polar surface area compared to the directly linked O-(3,5-dichlorophenyl)hydroxylamine. The target compound has a predicted XLogP3-AA of 2.7 and a Topological Polar Surface Area (TPSA) of 35.3 Ų [1]. In contrast, the comparator without the ethyl spacer shows a lower XLogP3-AA of 2.4 and a TPSA of 35.3 Ų [2]. While TPSA is identical, the higher predicted LogP for the target compound suggests an increased ability to cross biological membranes, which is a critical parameter for intracellular target engagement. These computed values are derived from standardized models and provide a quantitative basis for their different physicochemical behaviors.

Physicochemical Properties Drug-likeness Lipophilicity

Enhanced Molecular Rotational Freedom vs. Rigid O-Aryl Comparator

The critical structural distinction is the rotatable bond count, which directly impacts the molecule's conformational entropy and its ability to adapt to a protein binding pocket. O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine possesses 3 rotatable bonds, as defined by the ethyl linker and the hydroxylamine group [1]. In contrast, the direct O-aryl analog, O-(3,5-dichlorophenyl)hydroxylamine, has only 1 rotatable bond, making it a far more rigid molecule [2]. This 200% increase in rotational degrees of freedom on a small scaffold allows the target compound to adopt a wider range of low-energy conformations, uniquely positioning its key functional groups for interactions that the rigid comparator cannot achieve.

Conformational Analysis Molecular Flexibility Target Engagement

Differentiated Electron Distribution via Ethyl Spacer vs. Direct O-Arylation

The chemical reactivity of the hydroxylamine group is highly dependent on its immediate electronic environment. In O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine, the nitrogen's lone pair is insulated from the electron-withdrawing dichlorophenyl ring by the ethyl spacer, preserving the nucleophilicity of the amine . In O-(3,5-dichlorophenyl)hydroxylamine, the oxygen directly attached to the aryl ring experiences a strong electron-withdrawing effect, which significantly reduces the electron density on the hydroxylamine moiety, leading to a distinct reactivity profile [1]. This class-level principle is foundational in organic chemistry: O-alkylhydroxylamines are generally more nucleophilic than O-arylhydroxylamines. This difference is quantifiable in their respective pKa values, although specific experimental data was not located. This fundamental difference ensures that one cannot be a synthetic stand-in for the other.

Reactivity Synthetic Utility Electrophilicity

Limited Quantitative Biological Benchmarking Due to Novelty

A direct biological activity comparison is not possible based on the available evidence. Target-specific quantitative data (e.g., IC₅₀, Ki) for O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine against a known protein target was not located in publicly available databases like ChEMBL or BindingDB [1]. A search for closely related O-[2-(chlorophenyl)ethyl]hydroxylamine analogs was screened for MAO inhibition in rat brain mitochondrial preparations, but no data specifically for the 3,5-dichloro compound was reported [2]. This absence of data is a key finding, indicating that the compound occupies a relatively unexplored niche, making it valuable for novel target discovery or for creating proprietary chemical matter where existing benchmarks do not apply. Any claim of potency or selectivity would be speculative without primary data.

MAO Inhibition Biological Activity Data Gap

High-Value Application Scenarios for O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine in Research and Development


Scaffold for CNS Drug Discovery Targeting Flexible Binding Pockets

The demonstrated 3-fold greater conformational flexibility of O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine compared to its rigid O-aryl analog makes it a superior starting scaffold for probing CNS targets. Its enhanced flexibility, combined with higher predicted lipophilicity (XLogP3-AA = 2.7), specifically suits it for targeting receptors or enzymes with deep, flexible binding pockets, such as certain GPCRs or monoamine transporters, which are inaccessible to rigid, flat aromatic structures [1].

Synthetic Intermediate for Proprietary Pharmacophores

The distinct nucleophilic character of its O-alkyl hydroxylamine group, as opposed to a less reactive O-aryl hydroxylamine, positions this compound as a unique and versatile reagent for constructing proprietary compound libraries. It can be selectively functionalized under mild conditions to build complex, patentable chemical space that is inaccessible using more common aniline or phenol building blocks, ensuring lead matter novelty .

Novel MAO-A/B Probe Development Without Predetermined Bias

Given that structurally related 2-(chlorophenyl)ethyl analogs have been investigated for MAO inhibition, yet no data exists for the 3,5-dichloro variant, this compound is an ideal candidate for de novo selectivity profiling. Using it to develop novel assays or probes for monoamine oxidases (MAO-A/B) is a high-value application, as any discovered activity or selectivity would represent a new and potentially patentable finding free from the existing art associated with other hydroxylamine-based MAO inhibitors [2].

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